molecular formula C11H10N2O3 B1205109 Phenylmethylbarbituric acid CAS No. 76-94-8

Phenylmethylbarbituric acid

Cat. No.: B1205109
CAS No.: 76-94-8
M. Wt: 218.21 g/mol
InChI Key: LSAOZCAKUIANSQ-UHFFFAOYSA-N
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Description

Heptobarbital, also known as phenylmethylbarbituric acid, is a barbiturate derivative. It is primarily used for its sedative and hypnotic properties. This compound has been confused with methylphenobarbital due to their structural similarities, both containing a methyl phenyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptobarbital can be synthesized through the condensation of urea and malonic acid derivatives. The reaction typically involves the use of a strong acid or base as a catalyst. The process includes the following steps:

Industrial Production Methods: Industrial production of heptobarbital follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Heptobarbital undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptobarbital has several applications in scientific research:

Mechanism of Action

Heptobarbital is often compared with other barbiturates such as:

  • Phenobarbital
  • Pentobarbital
  • Methylphenobarbital

Uniqueness: Heptobarbital is unique due to its specific binding affinity to gamma-aminobutyric acid receptors and its ability to block AMPA receptors. This dual mechanism of action distinguishes it from other barbiturates, which may only act on gamma-aminobutyric acid receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAOZCAKUIANSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226900
Record name Phenylmethylbarbituric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-94-8
Record name 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-94-8
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Record name Phenylmethylbarbituric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptobarbital
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80543
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Record name Phenylmethylbarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-5-phenylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.905
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Record name PHENYLMETHYLBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Heptobarbital induce cytochrome P450 2B1 activity, and what are the potential consequences?

A1: While the provided research doesn't specifically detail the mechanism of Heptobarbital's action on cytochrome P450 2B1, it does demonstrate a strong correlation between the induction of this enzyme and toxicity in chick embryos. [] Heptobarbital, like other barbiturates, likely increases the expression of the CYP2B1 gene, leading to higher levels of the enzyme in the liver. This can result in the accelerated metabolism of other drugs metabolized by CYP2B1, potentially leading to therapeutic failure or altered drug interactions. Further research is needed to elucidate the precise molecular mechanisms involved.

Q2: The provided research mentions evaluating barbiturates for their inductive and toxic slopes related to P450 2B1-like activity. What is the significance of studying these slopes?

A2: Analyzing the inductive and toxic slopes of Heptobarbital, in this case, using the probe substrate pentoxyresorufin, helps researchers understand the dose-response relationship for both its enzyme-inducing effects and its toxicity. [] A steeper inductive slope suggests that small dose increases lead to significant increases in enzyme activity. Conversely, a steeper toxic slope indicates that small dose increases lead to substantial increases in toxicity. This information is crucial for determining therapeutic windows and understanding the potential risks associated with different dosages.

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